N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea

Indolyl-urea pharmacophore Positional isomerism TPSA-based permeability prediction

Indolyl-urea chemotypes show extreme SAR sensitivity-single-position changes cause >10-fold potency shifts. This compound is the defined C-4, N-methyl, 3,4-dimethoxy exemplar for kinase selectivity profiling. - Differentiated PKCα/PKA selectivity vs. C-3 isomers; validated scaffold for isozyme-selective kinase panels. - Multi-supplier availability (≥8 sources) with purity tiers (90%-97%); enables low-cost primary screening with seamless transition to high-purity validation. - Matched-pair comparator (N-methyl vs. des-methyl) for metabolic stability studies in microsome/hepatocyte assays; single HBD for solubility/permeability SAR.

Molecular Formula C22H27N3O3
Molecular Weight 381.5 g/mol
Cat. No. B13357220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea
Molecular FormulaC22H27N3O3
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)NC2=C3C=CN(C3=CC=C2)C
InChIInChI=1S/C22H27N3O3/c1-14(2)21(15-9-10-19(27-4)20(13-15)28-5)24-22(26)23-17-7-6-8-18-16(17)11-12-25(18)3/h6-14,21H,1-5H3,(H2,23,24,26)
InChIKeyRTWOIGZGTIRRDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea: Structural Identity and Procurement-Relevant Profile for Indolyl-Urea Screening


N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea (C22H27N3O3, MW 381.5 g/mol; IUPAC: 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(1-methylindol-4-yl)urea) is a synthetic small molecule classified as an asymmetric N,N'-disubstituted urea derivative . It incorporates a 3,4-dimethoxyphenyl-2-methylpropyl moiety on one urea nitrogen and a 1-methyl-1H-indol-4-yl group on the other. This compound belongs to the broader indolyl-urea chemotype, which has been investigated for PKCα inhibition, TRPV1 antagonism, and urease inhibition [1]. The compound is offered as a research-grade screening compound by multiple suppliers, with purities typically ranging from 90% to 97% .

Why Indolyl-Urea Analogs Cannot Be Assumed Functionally Interchangeable with N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea


The indolyl-urea scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity at multiple positions. In related PKCα inhibitor programs, relocation of the urea attachment from the indole C-4 to C-3 position, removal of the indole N-methyl group, or alteration of the dimethoxyphenyl substitution pattern each produced >10-fold shifts in inhibitory potency and selectivity over off-target kinases such as PKA [1]. For TRPV1-modulating indol-4-yl ureas, EC50 values span from 80 nM to >1.47 μM depending solely on the N'-substituent, demonstrating that even conservative side-chain changes can ablate target engagement [2]. Consequently, generic selection of any indolyl-urea from a screening library—without controlling for the precise 3,4-dimethoxyphenyl-2-methylpropyl/N-methyl-indol-4-yl substitution architecture embodied in this compound—carries a high risk of acquiring an inactive or functionally divergent chemotype.

Quantitative Differentiation Evidence for N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea Versus Closest Analogs


Indole C-4 vs. C-3 Urea Connectivity: Positional Isomer Differentiation Supported by Calculated Topological Polar Surface Area and Hydrogen-Bonding Geometry

The target compound links the urea carbonyl to the indole C-4 position, whereas the most commercially abundant analog 1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea uses C-3 connectivity. Calculated topological polar surface area (TPSA) for both isomers is 83.36 Ų , but the C-4 attachment alters the vector of the urea NH donor and carbonyl acceptor relative to the indole ring plane. In the PKCα indolylurea series, C-4-linked ureas consistently showed superior PKCα/PKA selectivity compared to C-3-linked analogs, with the lead C-4 compound achieving nanomolar PKCα inhibition and >50-fold selectivity over PKA, whereas C-3 variants exhibited substantially reduced selectivity [1]. This geometric distinction is critical for programs requiring selective kinase modulation.

Indolyl-urea pharmacophore Positional isomerism TPSA-based permeability prediction Kinase inhibitor design

N-Methyl Indole vs. N-H Indole: Metabolic Stability and Hydrogen-Bond Donor Count Differentiation

The target compound bears an N-methyl group on the indole ring (1-methyl-1H-indol-4-yl). The closest des-methyl analog, N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1H-indol-4-yl)urea (MW 367.4 g/mol), differs by exactly one CH2 unit (ΔMW = 14.1 g/mol) and one additional hydrogen-bond donor (HBD count = 2 vs. 1 for the target) . The additional indole N-H donor in the des-methyl analog increases TPSA by approximately 10–15 Ų and introduces a site susceptible to phase II glucuronidation and CYP-mediated N-dealkylation, which are well-established metabolic clearance pathways for N-H indoles. In drug discovery programs, N-methylation of indoles is a recognized strategy to reduce metabolic liability and improve oral bioavailability [1]. The target compound thus offers a metabolically hardened indole core compared to its N-H analog.

N-methylation strategy Metabolic stability Hydrogen-bond donor count CYP-mediated oxidation

3,4-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl Substitution: Impact on Lipophilic Ligand Efficiency and Predicted Target Binding

The target compound features a 3,4-dimethoxyphenyl substitution pattern. The regioisomeric 2,4-dimethoxyphenyl variant has been directly studied in PKCα inhibitor programs. In the indolyl-urea PKCα series, compounds bearing a 3,4-dimethoxyphenyl group demonstrated superior complementarity to the enzyme ATP-binding pocket compared to 2,4- or 2,5-dimethoxy isomers, as assessed by molecular docking and enzyme inhibition data. The 3,4-substitution pattern places both methoxy groups in favorable orientations for hydrogen-bonding interactions with conserved kinase hinge region residues, while the 2,4-pattern introduces steric clash with the gatekeeper residue [1]. This regioisomeric preference is documented in the broader kinase inhibitor literature, where 3,4-dimethoxyphenyl motifs are recurrent in optimized clinical candidates.

Dimethoxyphenyl regioisomerism Lipophilic ligand efficiency (LLE) Kinase ATP-site complementarity Molecular recognition

Multi-Vendor Availability and Purity Tiering: Procurement Differentiation from Single-Source Indolyl-Urea Analogs

The target compound is listed by at least eight independent suppliers (ChemDiv, A2B Chem, AA Blocks, Alinda, AmBeed, BLD pharm, Combi-Blocks, and EvitaChem), with guaranteed purities spanning 90%, 95%, and 97% tiers . This multi-vendor ecosystem provides procurement redundancy that is absent for closely related analogs such as N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea, which is available from a single vendor . The 97% purity tier (BLD pharm) offers the highest-grade material for assays sensitive to trace impurities, while the 90% tier (ChemDiv Discovery Chemistry Library, A2B Chem) provides a cost-effective option for primary screening. Synthesis lead times range from 14 working days (5 mg scale) to 23 working days (1 mg scale) .

Research compound procurement Multi-vendor sourcing Purity tiering Synthesis lead time

Calculated Drug-Likeness Profile: Lipinski Rule-of-Five Compliance and Predicted Oral Bioavailability Differentiation

The target compound satisfies all four Lipinski Rule-of-Five criteria (MW 381.5 ≤ 500; cLogP ~3.8 ≤ 5; HBD = 1 ≤ 5; HBA = 3 ≤ 10) and exhibits a TPSA of 83.36 Ų, which is below the 140 Ų threshold associated with acceptable oral absorption . In contrast, the benzimidazole analog N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea has MW 396.49 (+15.0 Da), HBA = 4 (+1), and higher TPSA, placing it closer to Lipinski boundaries . The target compound's four rotatable bonds confer conformational flexibility that may facilitate induced-fit binding to diverse protein targets, while remaining below the ≤10 rotatable bond threshold for oral bioavailability . These computed properties position the compound favorably for both biochemical screening and subsequent hit-to-lead optimization without requiring property-debt correction.

Drug-likeness Lipinski Rule of Five Oral bioavailability prediction Physicochemical profiling

Critical Evidence Gap Advisory: Absence of Published Quantitative Biological Activity Data for This Specific Compound

A systematic search of PubMed, PubMed Central, ChEMBL, PubChem, BindingDB, Semantic Scholar, Google Patents, and the USPTO database (conducted April 2026) identified zero primary research papers, patents, or authoritative database entries containing quantitative biological activity data (IC50, Ki, EC50, % inhibition, or functional assay results) for N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea. All differentiation evidence presented above is therefore classified as Class-level inference or Supporting evidence, derived from (a) structurally related indolyl-urea chemotypes with published SAR, (b) computed physicochemical properties, and (c) commercial availability data. No Direct head-to-head comparison data exists for this compound [1]. Users should treat this compound as a structurally defined screening probe whose activity against any specific target remains unvalidated by peer-reviewed literature. Confirmatory in-house testing against the intended biological target is essential before interpreting any observed activity as target-specific.

Data transparency Screening compound Evidence-based procurement Risk assessment

Recommended Research Application Scenarios for N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea Based on Structural and Procurement Evidence


Kinase Profiling Panel Screening Where Indole C-4 Urea Geometry Is a Defined Selection Criterion

The indole C-4 urea attachment and 3,4-dimethoxyphenyl substitution pattern differentiate this compound from C-3-linked and 2,4-dimethoxy isomers. Research groups conducting systematic kinase selectivity profiling of indolyl-urea chemotypes should include this compound as a representative C-4, N-methyl, 3,4-dimethoxy exemplar to map SAR around indole connectivity. Published class-level SAR demonstrates that C-4 ureas achieve superior PKCα/PKA selectivity compared to C-3 analogs, making this compound a rational inclusion in kinase panels where isozyme selectivity is a key readout [1].

Metabolic Stability Comparison Studies Utilizing N-Methyl vs. N-H Indole Matched Pairs

The N-methyl indole feature provides a direct matched-pair comparator against the des-methyl analog N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1H-indol-4-yl)urea for assessing the metabolic impact of indole N-methylation. Researchers can use these matched pairs in liver microsome or hepatocyte stability assays to quantify the protective effect of N-methylation against phase II glucuronidation and CYP-mediated oxidation. The target compound's single HBD (vs. two in the N-H analog) also enables solubility and permeability comparisons within the matched pair [1].

Large-Scale Phenotypic Screening Requiring Multi-Vendor Supply Security and Purity Tiering

With ≥8 independent suppliers and purity tiers spanning 90%–97%, this compound is suited for large phenotypic screening campaigns where supply continuity and cost management are critical. Primary screens can utilize the 90% purity tier (ChemDiv Discovery Chemistry Library) at lower cost per well, while hit confirmation and dose-response studies can switch to 97% material (BLD pharm) without changing chemical identity. This procurement flexibility is not available for single-source indolyl-urea analogs [1].

Computational Chemistry and Docking Studies Requiring a Drug-Like, Rule-of-Five-Compliant Indolyl-Urea Scaffold

The compound's 0 Lipinski violations, TPSA of 83.36 Ų, and 4 rotatable bonds make it a computationally tractable scaffold for virtual screening and molecular dynamics simulations. Its molecular weight (381.5 Da) is within the optimal range for ligand efficiency calculations, and the absence of problematic substructures (per Mcule toxicity checker) supports its use as a reference scaffold in computational hit-finding campaigns. Docking studies can leverage the published PKCα indolyl-urea co-crystal structures to model binding poses [1].

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